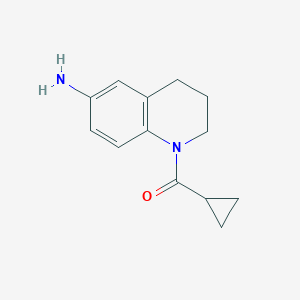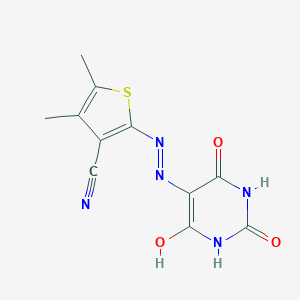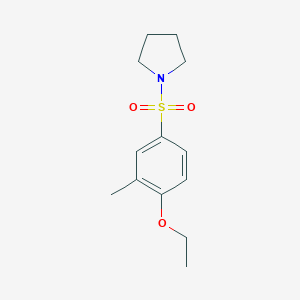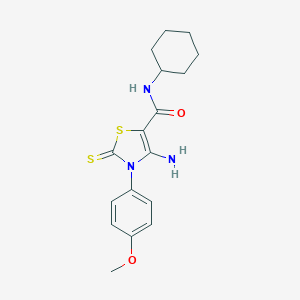
1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine” is a complex organic molecule. It contains a cyclopropylcarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropyl group (a three-membered carbon ring). It also contains a tetrahydroquinoline structure, which is a type of heterocyclic compound containing a quinoline backbone with four added hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclopropylcarbonyl group and the tetrahydroquinoline structure. The cyclopropyl group is known to introduce strain into the molecule, which can affect its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure may undergo a variety of reactions. For example, cyclopropane derivatives can participate in reactions such as ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure are typically polar due to the presence of the carbonyl group and the nitrogen atom in the ring .Applications De Recherche Scientifique
Novel Synthesis Techniques
- A four-component one-pot process has been developed to synthesize dihydropyrindines and tetrahydroquinolines, including compounds similar to 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine. This method involves coupling, isomerization, Stork–enamine alkylation, and cyclocondensation, indicating a versatile approach to synthesizing complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
- An efficient synthesis technique for 1,2,3,4-tetrahydroquinolines with various functional groups has been reported. It involves base-mediated ring transformation followed by deprotection under acidic conditions. This method allows for the addition of diverse functional groups to the tetrahydroquinoline structure, offering a tailored approach for creating derivatives (Shally et al., 2019).
Advanced Chemical Properties and Applications
- The antioxidant activities of 1,2,3,4-tetrahydroquinolines and related compounds have been investigated, with certain derivatives displaying significant activity. This suggests potential applications of these compounds in materials science or pharmaceuticals as antioxidants (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
- Lewis acid and (hypo)iodite relay catalysis have been utilized for the synthesis of polysubstituted azetidines and tetrahydroquinolines. This showcases the application of innovative catalytic strategies to synthesize biologically important compounds efficiently (Han, Zhang, Xu, & Luo, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-5-6-12-10(8-11)2-1-7-15(12)13(16)9-3-4-9/h5-6,8-9H,1-4,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFNXVWUVKXJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)

![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)
![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)

![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)

